



# Application Notes and Protocols for In Vivo Fedratinib Studies

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Compound of Interest		
Compound Name:	Fedratinib	
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#### Introduction

**Fedratinib** (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1][2][3] Constitutive activation of the JAK/STAT pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[1][4] **Fedratinib** has been shown to inhibit JAK2 and its downstream signaling through STAT3/5, leading to reduced cell proliferation and apoptosis of malignant cells.[5][6][7] In preclinical mouse models of JAK2V617F-driven myelofibrosis, **fedratinib** has demonstrated efficacy in reducing splenomegaly, improving blood counts, and decreasing bone marrow fibrosis.[5][6][8]

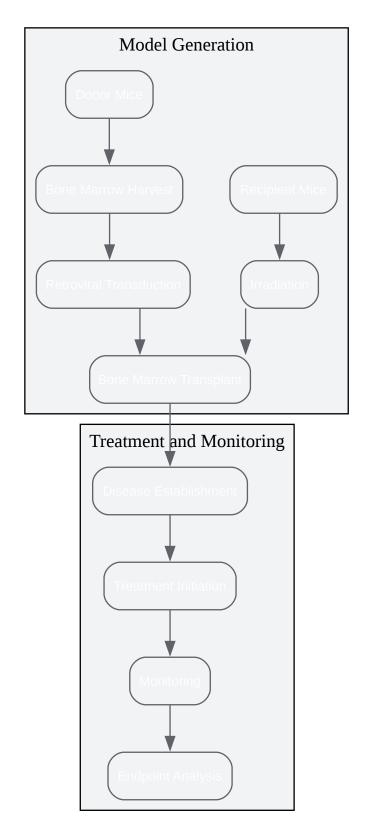
These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of **fedratinib** in murine models of myelofibrosis.

# I. In Vivo Efficacy Studies in a Murine Model of Myelofibrosis Animal Model

A widely used and relevant model is the JAK2V617F retroviral transplantation model, which recapitulates key features of human myelofibrosis.[2][9][10][11]



## **Experimental Workflow**



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Caption: Workflow for in vivo efficacy testing of **fedratinib**.

#### **Protocols**

- 1. Generation of JAK2V617F Retroviral Mouse Model of Myelofibrosis
- Materials: Donor mice (e.g., C57BL/6), recipient mice (e.g., C57BL/6), retroviral vector encoding human JAK2V617F (e.g., MSCV-IRES-GFP-JAK2V617F), viral packaging cell line, cell culture reagents, syringes, needles.
- Procedure:
  - Harvest bone marrow from the femurs and tibias of donor mice.[10]
  - Culture the bone marrow cells and transduce them with the JAK2V617F-expressing retrovirus.[10]
  - Lethally irradiate recipient mice to ablate their native hematopoiesis.[10]
  - Inject the transduced bone marrow cells into the irradiated recipient mice via retro-orbital or tail vein injection.[10]
  - Monitor the mice for signs of disease development, such as weight loss, ruffled fur, and splenomegaly.
- 2. **Fedratinib** Formulation and Administration
- Materials: Fedratinib powder, vehicle (e.g., 0.5% carboxymethyl cellulose sodium), gavage needles.
- Procedure:
  - Prepare a homogenous suspension of fedratinib in the chosen vehicle.
  - Administer fedratinib orally to the mice once daily via gavage.[12]
  - The recommended dose for initial studies is 40-60 mg/kg, which can be adjusted based on tolerability and efficacy.



- 3. Assessment of Efficacy Endpoints
- Complete Blood Counts (CBC):
  - Collect peripheral blood from the tail vein or retro-orbital sinus at regular intervals.
  - Analyze CBC using an automated hematology analyzer.
- Spleen Size and Weight:
  - At the study endpoint, euthanize the mice and carefully dissect the spleens.
  - Measure the length and width of the spleen and calculate the spleen volume. Spleen
     volume can also be assessed in living animals using MRI or CT imaging.[8][13][14][15][16]
  - Weigh the spleens.
- Histological Analysis of Bone Marrow Fibrosis:
  - Fix femurs in 10% neutral buffered formalin and embed in paraffin.[17]
  - Section the bone marrow and stain with silver stain (e.g., Gömöri's stain) to visualize reticulin fibers.[1][5][18]
  - Grade the degree of fibrosis based on a semi-quantitative scoring system.

#### **Data Presentation**



Parameter	Vehicle Control	Fedratinib (Dose 1)	Fedratinib (Dose 2)
Hematology			
White Blood Cell Count (x10^9/L)			
Hemoglobin (g/dL)			
Hematocrit (%)			
Platelet Count (x10^9/L)			
Splenomegaly			
Spleen Weight (g)			
Spleen Volume (mm^3)			
Bone Marrow Fibrosis	<del>-</del>		
Fibrosis Score (0-3)	-		

# II. Pharmacokinetic (PK) Studies Protocol

- 1. Fedratinib Administration and Plasma Collection
- Materials: Fedratinib, vehicle, gavage needles, EDTA-coated microcentrifuge tubes, centrifuge.
- Procedure:
  - Administer a single oral dose of **fedratinib** to mice. A typical dose for PK studies is 10-40 mg/kg.[12]
  - Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
     [12]



- Collect blood into EDTA-coated tubes and centrifuge to separate plasma.[12]
- Store plasma samples at -80°C until analysis.
- 2. Quantification of Fedratinib in Plasma by UPLC-MS/MS
- Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).
- Procedure (adapted from a rat plasma protocol):[12][19][20]
  - Sample Preparation: Precipitate plasma proteins with acetonitrile.[19]
  - Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[12]
  - Mass Spectrometry: Employ electrospray ionization in positive ion mode and monitor the specific precursor-to-product ion transitions for **fedratinib**.[12]
  - Quantification: Generate a standard curve using known concentrations of **fedratinib** in blank plasma to quantify the drug concentration in the study samples.

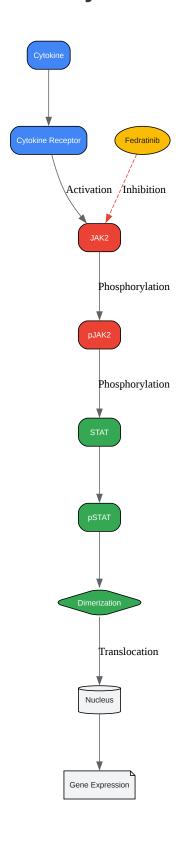
**Data Presentation** 

PK Parameter	Value
Cmax (ng/mL)	
Tmax (h)	_
AUC (0-t) (ngh/mL)	_
AUC (0-inf) (ngh/mL)	_
t1/2 (h)	_
CL/F (mL/h/kg)	<del>-</del>
Vd/F (L/kg)	<del>-</del>

## III. Pharmacodynamic (PD) Studies



## **JAK/STAT Signaling Pathway**



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Caption: **Fedratinib** inhibits the JAK/STAT signaling pathway.

#### **Protocol**

- 1. Assessment of pSTAT3 Inhibition in Spleen or Bone Marrow
- Materials: Fedratinib-treated and vehicle-treated mice, lysis buffer, protease and phosphatase inhibitors, antibodies against pSTAT3 and total STAT3, secondary antibodies, Western blot or flow cytometry reagents.
- Procedure (Western Blot):
  - At a specified time after the final **fedratinib** dose, euthanize the mice and harvest spleens or bone marrow.
  - Prepare protein lysates from the tissues.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Probe the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3,
     followed by appropriate secondary antibodies.
  - Visualize and quantify the protein bands.
- Procedure (Flow Cytometry):[21][22]
  - Prepare single-cell suspensions from the spleen or bone marrow.
  - Fix and permeabilize the cells.
  - Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and intracellular pSTAT3.
  - Analyze the cells by flow cytometry to quantify the level of pSTAT3 in different cell populations.

#### **Data Presentation**



Treatment Group	pSTAT3/Total STAT3 Ratio (Western Blot)	% pSTAT3 Positive Cells (Flow Cytometry)
Vehicle Control		
Fedratinib	_	

#### Conclusion

The protocols outlined in these application notes provide a comprehensive framework for conducting in vivo studies to evaluate the therapeutic potential of **fedratinib**. By employing these standardized methods, researchers can generate robust and reproducible data on the efficacy, pharmacokinetics, and pharmacodynamics of this important JAK2 inhibitor. Adherence to these detailed protocols will facilitate the comparison of results across different studies and contribute to a deeper understanding of **fedratinib**'s mechanism of action and clinical utility.

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#### Methodological & Application





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